molecular formula C13H21NO B1344536 N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine CAS No. 1132675-33-2

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine

Cat. No. B1344536
M. Wt: 207.31 g/mol
InChI Key: GWSWIBYDUGAKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine (DCFMA) is an organic compound that has been the subject of numerous scientific studies due to its potential applications in the medical, pharmaceutical, and industrial fields. It belongs to the class of compounds known as amines, which are organic compounds containing nitrogen atoms. DCFMA has been shown to possess several unique properties that make it a promising candidate for various applications.

Scientific Research Applications

Catalytic Processes and Synthesis

  • Catalytic Amination of Biomass-Based Alcohols

    Amines play a crucial role in the chemical industry, with applications across agrochemicals, pharmaceuticals, and more. Innovative processes such as direct alcohol amination, which generates water as the main byproduct, highlight the importance of developing efficient synthetic routes for amine production (Pera‐Titus & Shi, 2014).

  • Efficient Synthesis of Amides

    The amidation reactions between cinnamic acid and (2-furylmethyl)amine in the presence of boric acid showcase an efficient synthesis route for N-benzyl- or N-(2-furylmethyl)cinnamamides, further underlining the versatility of amines in synthetic chemistry (Barajas et al., 2008).

Material Science and Polymer Chemistry

  • Development of New Polyethoxylated Tertiary Amines: These synthesized amines, used as Switchable Hydrophilicity Solvents (SHS), demonstrate the potential for amines in improving lipid extraction processes from algal cultures, indicating a significant application in biotechnological advancements and the development of eco-friendly solvents (Samorì et al., 2014).

Antifungal Activity

  • Structure-Activity Relationship of Homoallylamines: Investigating homoallylamines and derivatives, including compounds with (2-furylmethyl)amine structures, for their antifungal properties against dermatophytes, this research highlights the medicinal chemistry applications of amines and offers insights into designing compounds with enhanced antifungal activities (Suvire et al., 2006).

Advanced Synthesis Techniques

  • Solid-Phase Synthesis of Oligosaccharides: Utilizing linkers related to the dimethylcyclohexyl structure, this methodology allows for the efficient solid-phase synthesis of complex oligosaccharides, demonstrating the utility of such amines in facilitating novel synthetic strategies (Drinnan et al., 2001).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dimethylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-5-3-7-13(11(10)2)14-9-12-6-4-8-15-12/h4,6,8,10-11,13-14H,3,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSWIBYDUGAKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylcyclohexyl)-N-(2-furylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.